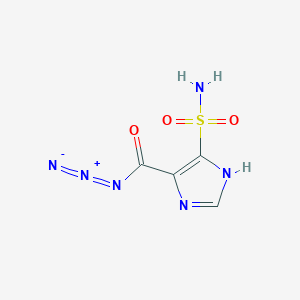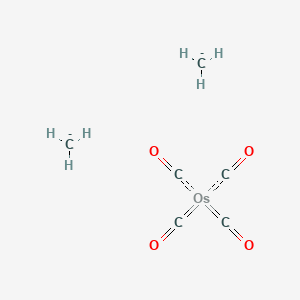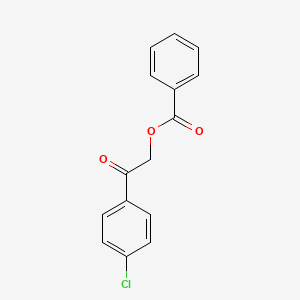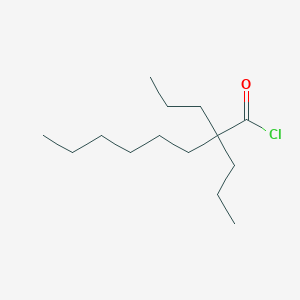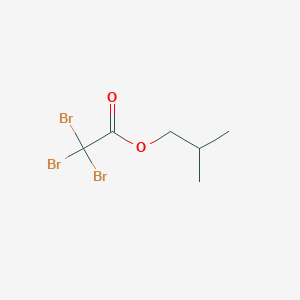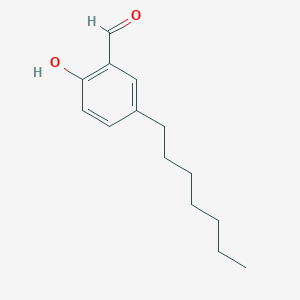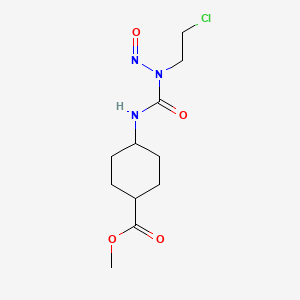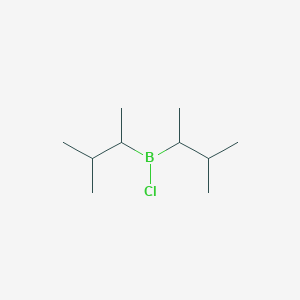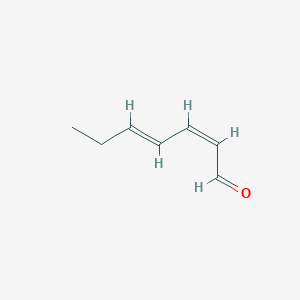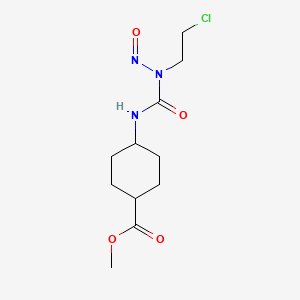
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a nitrosourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- typically involves multiple steps. One common method starts with the preparation of cyclohexanecarboxylic acid, which can be synthesized by the hydrogenation of benzoic acid . The next step involves the introduction of the nitrosourea moiety, which can be achieved through a series of reactions involving chlorination and nitrosation. The final step is the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors for the initial synthesis of cyclohexanecarboxylic acid. The subsequent steps, including chlorination, nitrosation, and esterification, are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
化学反应分析
Types of Reactions
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) are commonly employed.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
科学研究应用
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- involves its interaction with cellular components. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound without the nitrosourea moiety.
Benzoic acid, hexahydro-: Another derivative of benzoic acid with similar structural features.
Cyclohexylcarboxylic acid: Similar to cyclohexanecarboxylic acid but with different functional groups.
Uniqueness
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- is unique due to the presence of the nitrosourea moiety, which imparts significant biological activity. This makes it a valuable compound in medicinal chemistry and drug development, distinguishing it from other similar compounds that lack this functional group.
属性
CAS 编号 |
61137-47-1 |
|---|---|
分子式 |
C11H18ClN3O4 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
methyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18ClN3O4/c1-19-10(16)8-2-4-9(5-3-8)13-11(17)15(14-18)7-6-12/h8-9H,2-7H2,1H3,(H,13,17) |
InChI 键 |
YSVWGWBSXUMUGW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(CC1)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


